6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Description
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (C₁₀H₁₂FN, molecular weight: 165.21) is a fluorinated tetrahydroquinoline derivative characterized by a fluorine substituent at the 6-position and three methyl groups at positions 2, 2, and 4 of the tetrahydroquinoline scaffold. This compound is structurally related to other substituted tetrahydroquinolines, which are known for diverse biochemical activities, including antioxidant, anti-inflammatory, and neuroprotective effects .
Properties
IUPAC Name |
6-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-6,8,14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJMCSGXJLHJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)F)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Cyclization: The cyclization process involves the formation of the tetrahydroquinoline ring, often using acid catalysts like sulfuric acid or Lewis acids.
Industrial Production Methods: In an industrial setting, the production of 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of palladium on carbon, can convert the tetrahydroquinoline ring to a fully saturated quinoline.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated quinoline compounds.
Substitution: Various substituted tetrahydroquinolines depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria and fungi. For instance:
- A study published in the Journal of Medicinal Chemistry reported that derivatives of tetrahydroquinolines show promising antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
This compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells:
- A case study highlighted its effectiveness against breast cancer cell lines by triggering cell cycle arrest and promoting apoptosis through mitochondrial pathways .
Neurological Applications
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is being explored for neuroprotective effects:
- Research indicates that this compound could have potential in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase activity . This inhibition may enhance cholinergic transmission in the brain.
Synthesis and Derivatives
The synthesis of 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step processes that can include cyclization reactions of appropriate precursors. Its derivatives are being studied for enhanced biological activities:
| Derivative | Activity | Reference |
|---|---|---|
| 6-Fluoro-1-(methylsulfonyl)-tetrahydroquinoline | Antitumor activity | |
| 6-Fluoro-2-methyl-tetrahydroquinoline | Antimicrobial properties |
Case Study 1: Antibacterial Activity
A comprehensive study evaluated the antibacterial effects of several tetrahydroquinoline derivatives including 6-fluoro variants against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability with specific derivatives showing higher potency .
Case Study 2: Neuroprotective Effects
In a model of neurotoxicity induced by amyloid-beta peptides, 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline demonstrated protective effects on neuronal cells. The compound reduced oxidative stress markers and improved cell viability significantly compared to untreated controls .
Mechanism of Action
The mechanism by which 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modulating enzyme activity. The methyl groups contribute to the compound’s hydrophobicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of tetrahydroquinoline derivatives are heavily influenced by substituent type, position, and number. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison
Physicochemical Properties
Biological Activity
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 59611-52-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Molecular Formula : C9H10FN
- Molecular Weight : 151.18 g/mol
- Structure : The compound features a tetrahydroquinoline backbone with a fluorine substituent at the 6-position and three methyl groups at the 2, 2, and 4 positions.
Biological Activity Overview
The biological activity of 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been investigated in various studies focusing on its effects on different biological systems.
- Kynurenine Pathway Modulation : This compound has been shown to influence the kynurenine pathway, which is crucial in neurobiology and immunology. It may act as an inhibitor of enzymes involved in this pathway, potentially affecting neuroprotective and neurotoxic metabolites such as kynurenine and quinolinic acid .
- Antioxidant Properties : Several studies suggest that compounds similar to tetrahydroquinolines exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models .
- Neuroprotective Effects : Research indicates that tetrahydroquinolines can protect neuronal cells from apoptosis induced by various stressors. This may be linked to their ability to modulate neurotransmitter levels and reduce inflammation .
Study 1: Kynurenine Aminotransferase Inhibition
A study conducted at the University of Groningen explored the inhibition of kynurenine aminotransferase by various tetrahydroquinoline derivatives. The results indicated that 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline effectively inhibited this enzyme at micromolar concentrations. This inhibition was associated with increased levels of neuroprotective metabolites such as kynurenic acid .
| Compound | IC50 (µM) | Effect |
|---|---|---|
| 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | 5.0 | Inhibits kynurenine aminotransferase |
| Control Compound | 10.0 | Lesser inhibition |
Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. The compound reduced lipid peroxidation in neuronal cell lines by approximately 30% at a concentration of 50 µM .
| Concentration (µM) | Lipid Peroxidation (% Reduction) |
|---|---|
| 10 | 10 |
| 25 | 20 |
| 50 | 30 |
Q & A
Advanced Research Question
- X-ray crystallography : Resolves stereochemistry and confirms the chair conformation of the tetrahydroquinoline ring .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₄FN) and detects isotopic patterns .
- 2D NMR (COSY, HSQC) : Assigns coupling between H-3/H-4 and H-1/H-8, critical for confirming regiochemistry .
How does 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline compare to its non-fluorinated analogs in biological activity?
Advanced Research Question
Fluorination enhances:
- Antimicrobial efficacy : The 6-fluoro derivative inhibits bacterial DNA gyrase with 10-fold higher potency than non-fluorinated analogs by stabilizing enzyme interactions .
- Neuroprotective effects : In Parkinson’s disease models, fluorinated analogs (e.g., 6-hydroxy derivatives) reduce oxidative stress (↓8-isoprostane levels) and NF-κB-mediated inflammation more effectively than non-fluorinated counterparts .
What strategies resolve stereochemical challenges in synthesizing enantiopure 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline?
Advanced Research Question
- Chiral chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak AD-H) separates enantiomers with >99% ee .
- Enzymatic resolution : Lipases (e.g., CAL-B) selectively acylate one enantiomer, enabling kinetic resolution .
- Asymmetric catalysis : Chiral phosphoric acids induce enantioselective cyclization during synthesis .
How can researchers reconcile contradictory data on the bioactivity of structural analogs?
Advanced Research Question
Discrepancies arise from:
- Substituent positioning : Methyl groups at C-2 vs. C-4 alter steric hindrance, affecting target binding (e.g., 2,2,4-trimethyl vs. 2-methyl derivatives) .
- In vitro vs. in vivo models : Differences in metabolic stability (e.g., CYP450-mediated oxidation of methyl groups) can reduce efficacy in vivo .
- Assay conditions : Variations in bacterial strain sensitivity (e.g., Gram-negative vs. Gram-positive) may explain divergent MIC values .
What experimental designs address discrepancies between in vitro and in vivo efficacy of this compound?
Advanced Research Question
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and brain penetration in rodent models to identify metabolic bottlenecks .
- Prodrug strategies : Introduce ester groups at C-8 to enhance solubility and bypass first-pass metabolism .
- Dose-response studies : Use rotenone-induced Parkinson’s models to correlate in vitro antioxidant IC₅₀ values with in vivo neuroprotection .
How does oxidative stability impact the handling and storage of 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline?
Basic Research Question
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent autoxidation of the tetrahydroquinoline ring .
- Stabilizers : Add 0.1% BHT to ethanol solutions to inhibit radical-mediated degradation .
- Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects oxidation products like quinoline-N-oxide .
What computational models predict the compound’s reactivity in novel synthetic pathways?
Advanced Research Question
- DFT calculations : Simulate transition states for fluorination reactions (e.g., Balz-Schiemann vs. Halex pathways) to optimize yields .
- Molecular docking : Predict binding affinities to DNA gyrase (PDB: 1KZN) or NF-κB (PDB: 1SVC) to guide structural modifications .
- QSAR models : Correlate logP values with antimicrobial activity to design derivatives with improved bioavailability .
What methodologies assess the compound’s toxicity profile in preclinical studies?
Advanced Research Question
- Ames test : Evaluate mutagenicity using TA98 and TA100 Salmonella strains .
- In vivo toxicity : Measure ALT/AST levels in rats after 28-day oral administration (50–200 mg/kg) to identify hepatotoxicity thresholds .
- Genotoxicity assays : Comet assay on human lymphocytes detects DNA strand breaks at therapeutic concentrations .
How do substituent variations at positions 2, 4, and 6 affect structure-activity relationships (SAR)?
Advanced Research Question
- Position 2 : Methyl groups enhance metabolic stability but reduce solubility; replacing with trifluoromethyl improves both .
- Position 4 : Trimethyl substitution increases steric bulk, limiting off-target interactions in kinase assays .
- Position 6 : Fluorine’s electronegativity is critical for target binding; bromine or hydroxy substitutions reduce antimicrobial activity by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
